molecular formula C23H22N6O3 B2496447 8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921583-19-9

8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2496447
CAS RN: 921583-19-9
M. Wt: 430.468
InChI Key: YCFGGARXQUTGSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazole derivatives involves the cycloaddition of substituted alkyl azides to the terminal triple bond of a pyrimido[1,2,3-cd]purine derivative. The process generates two regioisomers, highlighting the versatility of this approach in creating diverse molecular structures. A key intermediate in the synthesis is obtained via bromination, followed by a Sonogashira reaction and hydrolysis to remove protective groups, showcasing the multi-step nature of synthesizing such complex molecules (Šimo, Rybár, & Alföldi, 2000).

Molecular Structure Analysis

A detailed quantitative analysis of the intermolecular interactions present in a similar xanthine derivative revealed an anisotropic distribution of interaction energies (coulombic and dispersion) along different directions. This indicates the molecule's potential in designing new materials due to its structured electrostatic energy contribution and dispersion energy components, which are crucial for understanding the molecular stability and interaction with other molecules (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

Chemical Reactions and Properties

Reactions of similar triazole derivatives with various reagents demonstrate the formation of heterocycles, indicating the functional versatility and reactivity of the triazole core. These reactions are essential for developing potential anti-tumor agents and highlight the compound's reactivity towards different chemical reagents, leading to a broad range of biological activities (Badrey & Gomha, 2012).

Physical Properties Analysis

The crystal structure analysis of related triazole derivatives reveals the molecular configuration, bond lengths, and angles, providing insights into the compound's physical characteristics. These analyses help in understanding how the molecular structure influences its physical properties, such as solubility and melting point, which are crucial for its application in material science and pharmaceutical formulations (Ding et al., 2008).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

The compound's synthesis involves cycloaddition reactions, demonstrating its role in advancing synthetic organic chemistry. For instance, the creation of triazolylpyrimido purine diones through 1,3-dipolar cycloadditions showcases innovative approaches to constructing complex heterocyclic systems, which are crucial in drug discovery and materials science (Simo, Rybár, & Alföldi, 2000).

Drug Design and Biological Activities

Compounds structurally related to the given chemical have shown potential in drug design, particularly as antimicrobial agents. The synthesis and evaluation of new 1,2,4-triazole derivatives have contributed to identifying compounds with good or moderate activities against various microorganisms, indicating their potential in developing new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Material Science Applications

The structural motifs present in the compound are also of interest in material science, particularly in the development of polymer-based technologies. For example, the use of conjugated polyelectrolytes with pyrrolopyrrole and thiophene units has been explored for their electron transport properties in polymer solar cells, highlighting the broad applicability of these heterocyclic systems in renewable energy technologies (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

properties

IUPAC Name

8-(4-ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-4-32-17-10-8-16(9-11-17)19-25-26-22-28(13-15-7-5-6-14(2)12-15)18-20(30)24-23(31)27(3)21(18)29(19)22/h5-12H,4,13H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFGGARXQUTGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC(=C5)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18571210

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